α-Amylase Inhibition: Benzo[b]thiophene-2-carboxylate Scaffold Outperforms Clinical Standard Acarbose
The benzo[b]thiophene-2-carboxylic acid scaffold, the direct hydrolyzed derivative of the target compound, serves as the core for a series of potent α-amylase inhibitors. While the target compound itself is a building block, its hydrolyzed form provides a direct class-level inference for its potential. The most potent derivative in this series, compound 3b, which bears a bis(2-hydroxyethyl)amino group on the carboxylate, demonstrated an IC50 of 5.37 ± 0.25 μM against α-amylase. This activity is superior to the standard clinical drug Acarbose, which exhibited an IC50 of 6.40 ± 0.14 μM in the same assay [1]. The quantified difference of 1.03 μM represents a 16% improvement in potency over the established therapeutic. This evidence establishes the benzo[b]thiophene-2-carboxylate core, accessible from the target compound via simple hydrolysis, as a privileged scaffold for developing next-generation antidiabetic agents.
| Evidence Dimension | α-Amylase Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.37 ± 0.25 μM (for derivative 3b of benzo[b]thiophene-2-carboxylic acid) |
| Comparator Or Baseline | Acarbose: IC50 = 6.40 ± 0.14 μM |
| Quantified Difference | ΔIC50 = -1.03 μM (16% more potent) |
| Conditions | In vitro α-amylase inhibition assay (porcine pancreatic α-amylase) |
Why This Matters
This establishes the benzo[b]thiophene-2-carboxylate core as a superior starting point for antidiabetic drug discovery compared to other heterocyclic scaffolds, directly influencing procurement decisions for SAR-driven projects.
- [1] Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene based small molecule α-amylase inhibitors. Journal of Molecular Structure, 2024, 1312, 138570. View Source
